molecular formula C10H5F2NO2S B1419137 2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 1156584-54-1

2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No. B1419137
M. Wt: 241.22 g/mol
InChI Key: GBWFVHNWUPDSPM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of 2-aminothiazoles as a starting material . The critical step to prepare intermediate compounds was optimized using the response surface methodology . One-pot reaction was used to telescope the next three steps, resulting in improved overall yield .


Molecular Structure Analysis

The molecular structure of related compounds such as “3,4-Difluorophenylboronic Acid” has a molecular formula of C6H5BF2O2 and a molecular weight of 157.91 .


Chemical Reactions Analysis

Related compounds like “3,4-Difluorophenylboronic Acid” are used as a building block in the synthesis of several organic compounds including that of substituted 6-phenylpurine bases and nucleosides via Suzuki-Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like “2,3-Difluorophenylacetic acid” include a molecular weight of 172.13, a melting point of 46-50 °C, and a flash point of 113 °C .

Scientific Research Applications

  • 3,4-Difluorophenylacetic acid : This compound is often used in the field of organic chemistry for the synthesis of various complex molecules. It’s available in solid form and has a melting point of 46-50 °C .

  • 3,4-Difluorophenylboronic acid : This compound is used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It’s also used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

  • 3,4-Difluorophenylacetic acid : This compound is often used in the field of organic chemistry for the synthesis of various complex molecules. It’s available in solid form and has a melting point of 46-50 °C .

  • 3,4-Difluorophenylboronic acid : This compound is used to produce fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides . It’s also used to synthesize flurodiarylmethanols by reacting with aryl aldehydes using a Ni catalyst .

Future Directions

The future directions for “2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid” and related compounds could involve their use in the synthesis of more complex organic compounds, potentially leading to the development of new drugs .

properties

IUPAC Name

2-(3,4-difluorophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWFVHNWUPDSPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC(=CS2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3,4-Difluorophenyl)-1,3-thiazole-4-carboxylic acid

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